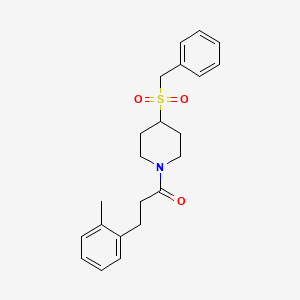
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidinyl propyl piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine (Vinaya et al., 2009). Another method includes converting organic acids into esters, hydrazides, and then into oxadiazole-thiols, which are further reacted with bromomethyl phenyl sulfonyl piperidine to synthesize oxadiazole-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one has been characterized using various spectroscopic techniques. X-ray crystallography studies reveal specific conformations and geometries around sulfur atoms, showing the compound's structural details and providing insights into its 3D arrangement (Girish et al., 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating their reactivity and potential for further functionalization. For example, the reaction with bromodimethylsulfonium bromide catalyzes multicomponent reactions, leading to the formation of functionalized piperidines, which are crucial for synthesizing biologically active molecules (Khan et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. The crystalline structure, revealed through X-ray crystallography, indicates the presence of inter- and intramolecular hydrogen bonds, contributing to the compound's stability and solubility characteristics (Prasad et al., 2008).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
One study focused on the synthesis and evaluation of antimicrobial activity of derivatives similar to the mentioned compound against pathogens affecting tomato plants, such as Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. The study found that certain derivatives showed potent antimicrobial activities, suggesting the potential for agricultural applications (Vinaya et al., 2009).
Synthesis and Chemical Properties
Another research area involves the synthesis and evaluation of the chemical properties of derivatives. For example, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides was described, which were then evaluated for their butyrylcholinesterase inhibitory activity. This suggests a potential interest in exploring such compounds for their biological activities and possible therapeutic applications (Khalid et al., 2016).
Enzyme Inhibition Studies
Derivatives of the compound have been evaluated for their enzyme inhibition properties. For instance, some synthesized derivatives demonstrated inhibitory activities against cholinesterase enzymes, suggesting their potential use in the study of neurodegenerative diseases (Khalid, 2012).
Eigenschaften
IUPAC Name |
1-(4-benzylsulfonylpiperidin-1-yl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-18-7-5-6-10-20(18)11-12-22(24)23-15-13-21(14-16-23)27(25,26)17-19-8-3-2-4-9-19/h2-10,21H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDUFEIYRDELNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/no-structure.png)
![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)
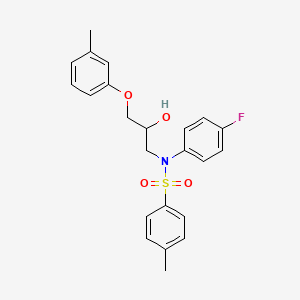
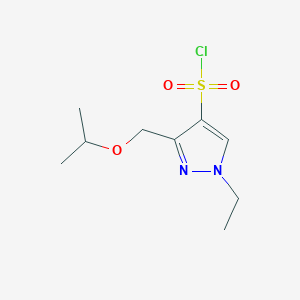
![Methanesulfonamide, N-[[1-(phenylmethyl)-4-piperidinyl]methyl]-](/img/structure/B2488907.png)
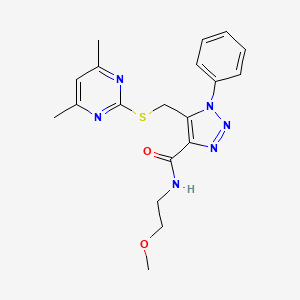
![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)
![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2488911.png)
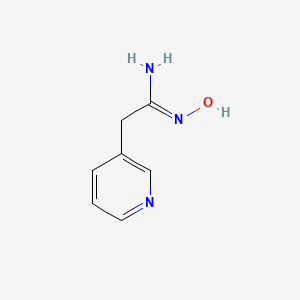

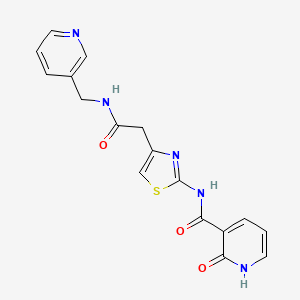


![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)